molecular formula C17H13N3O3S B5671946 4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5671946
M. Wt: 339.4 g/mol
InChI Key: KDTBRANYLGZVLT-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving 4-phenylthioamide and a suitable halogenated precursor. The final step involves the coupling of the thiazole derivative with the nitro-substituted benzamide under conditions that promote amide bond formation, such as using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring enhances the compound’s binding affinity to specific targets, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: shares structural similarities with other thiazole-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-7-8-13(9-15(11)20(22)23)16(21)19-17-18-14(10-24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTBRANYLGZVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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